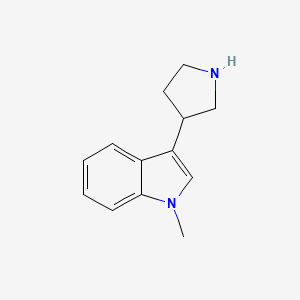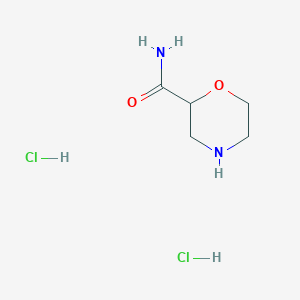
Morpholine-2-carboxylic acid amide dihydrochloride
概要
説明
Morpholine-2-carboxylic acid amide dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O2 and a molecular weight of 203.07 . Its IUPAC name is morpholine-2-carboxamide dihydrochloride .
Synthesis Analysis
The synthesis of morpholine compounds, including this compound, has been a subject of research . A common starting material for the preparation of morpholines is 1,2-amino alcohols . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been used for the synthesis of substituted morpholines .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2O2.2ClH/c6-5(8)4-3-7-1-2-9-4;;/h4,7H,1-3H2,(H2,6,8);2*1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
The chemistry of amides, which includes this compound, involves various reactions . For instance, the amine fragment can deprotonate the carboxylic acid forming the carboxylate and ammonium fragments .科学的研究の応用
Synthesis and Chemical Properties
Morpholine derivatives, including morpholine-2-carboxylic acid amide dihydrochloride, play a significant role in synthetic chemistry. They are involved in the synthesis of various chemical compounds. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid, a close derivative, is synthesized for use in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007). Similarly, morpholine-4-carboxylic acid derivatives are used in the synthesis of potent inhibitors, showcasing the application in medicinal chemistry (Latli, Hrapchak, Lorenz, Busacca, & Senanayake, 2012).
Pharmaceutical Research
In pharmaceutical research, compounds containing the morpholine moiety are synthesized for their potential biological activities. For instance, a study demonstrated the synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides as potent 5HT1B antagonists, indicating the significance of morpholine derivatives in developing new drugs (Horchler et al., 2007). Additionally, morpholine derivatives have been explored for antihypoxic activity, further highlighting their importance in therapeutic applications (Ukrainets, Mospanova, & Davidenko, 2014).
Material Science and Chemistry
Morpholine derivatives are also significant in material science and chemistry. For example, they are used in the synthesis of biodegradable polyesteramides with functional groups (Veld, Dijkstra, & Feijen, 1992). This illustrates their role in developing novel materials with specific properties.
Safety and Hazards
作用機序
Target of Action
The primary targets of Morpholine-2-carboxylic acid amide dihydrochloride are currently unknown. This compound is a derivative of Morpholine, which is known to undergo most chemical reactions typical for other secondary amines . .
Mode of Action
As a derivative of Morpholine, it may share some of its chemical properties . Morpholine is less nucleophilic and less basic than structurally similar secondary amines due to the presence of the ether oxygen . This could potentially influence the interaction of this compound with its targets.
生化学分析
Biochemical Properties
Morpholine-2-carboxylic acid amide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction . The nature of these interactions is often characterized by the formation of hydrogen bonds and electrostatic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can affect cell signaling pathways by interacting with signaling proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity . This binding is often mediated by hydrogen bonds and electrostatic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of the compound can lead to toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . The compound can influence metabolic flux by altering the activity of enzymes involved in the production and degradation of metabolites. This can lead to changes in metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biological activity.
特性
IUPAC Name |
morpholine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c6-5(8)4-3-7-1-2-9-4;;/h4,7H,1-3H2,(H2,6,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGRROSPIYSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


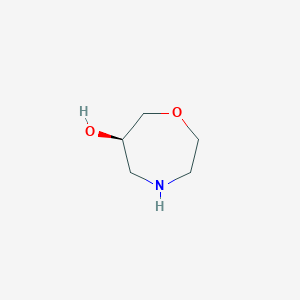
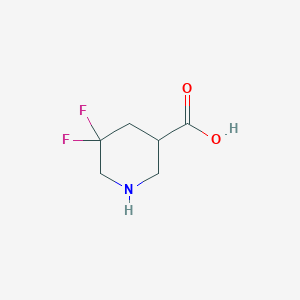

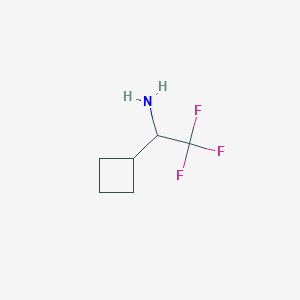
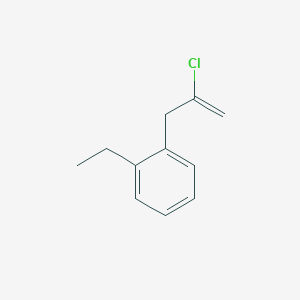
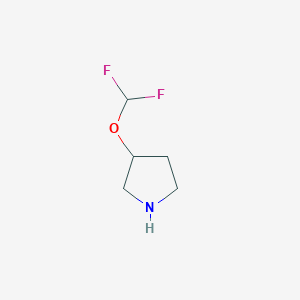

![(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1426261.png)
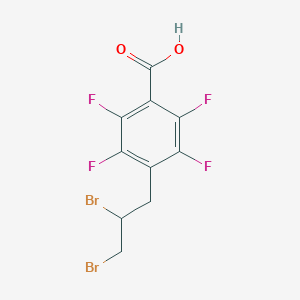
![(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1426263.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426264.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)
